molecular formula C13H12O2 B11899684 1-(7-Methoxynaphthalen-2-YL)ethanone CAS No. 72775-28-1

1-(7-Methoxynaphthalen-2-YL)ethanone

Katalognummer: B11899684
CAS-Nummer: 72775-28-1
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: SOWWMGCWNOFKST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxynaphthalen-2-YL)ethanone is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and an ethanone group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(7-Methoxynaphthalen-2-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-Methoxynaphthalen-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxynaphthalen-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-(7-Methoxynaphthalen-2-YL)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(7-Methoxynaphthalen-2-YL)ethanone can be compared to other methoxy-substituted naphthalene derivatives, such as:

    1-(6-Methoxynaphthalen-2-YL)ethanone: Similar structure but with the methoxy group at the 6th position.

    1-(8-Methoxynaphthalen-2-YL)ethanone: Methoxy group at the 8th position.

Uniqueness: The position of the methoxy group in this compound influences its chemical reactivity and physical properties, making it distinct from its isomers. This uniqueness can be leveraged in specific applications where the position of the substituent plays a critical role in the compound’s behavior.

Eigenschaften

CAS-Nummer

72775-28-1

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

1-(7-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-9(14)11-4-3-10-5-6-13(15-2)8-12(10)7-11/h3-8H,1-2H3

InChI-Schlüssel

SOWWMGCWNOFKST-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.